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The EBOV GP gene is unique in that it produces multiple protein products through a process of
transcriptional editing.[8][9] This results in a primary secreted, non-structural glycoprotein (sGP)
and, through the insertion of an extra adenosine residue by the viral RNA polymerase, the full-

length, membrane-anchored GP (GP1,2) that is incorporated into the virion.[10] A third product,
the small soluble glycoprotein (ssGP), is also produced from a separate open reading frame.[1]

[8]

o GP1,2 (Spike Glycoprotein): This is the full-length, 450-kDa trimeric complex found on the
virion surface.[1][11] It is synthesized as a precursor (pre-GP) and cleaved by the host furin
protease in the trans-Golgi network into two disulfide-linked subunits: GP1 and GP2.[1][10]

o GP1 Subunit: Responsible for attachment to host cells. It is heavily glycosylated and
contains a glycan cap and a mucin-like domain (MLD) that are critical for immmune evasion.

o GP2 Subunit: A transmembrane protein responsible for the fusion of the viral and host cell
membranes.[12][13]

o sGP (Secreted Glycoprotein): The primary and most abundant product of the GP gene, sGP
is a dimeric protein that is efficiently secreted from infected cells.[14][15] It shares the first
295 amino acids with GP1 but has a unique C-terminus.[16] Its primary role is believed to be
in immune evasion.[4]

e ssGP (Small Soluble Glycoprotein): A smaller, secreted dimeric protein that also shares its N-
terminus with GP1. Its function in pathogenesis remains largely unknown.[12]
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e Shed GP: The full GP1,2 ectodomain can be proteolytically cleaved from the surface of
infected cells by the host metalloprotease TACE (TNF-a-converting enzyme).[17][18] This

"shed GP" is antigenically similar to the virion-bound spike and acts as a potent decoy for the
immune system.[6][19]
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Caption: Processing of the EBOV GP gene into multiple functional protein forms.

The Canonical Role of GP1,2 in Viral Entry

EBOV-GP mediates a multi-step process to deliver the viral genome into the host cell

cytoplasm. This pathway is a primary target for neutralizing antibodies and therapeutic
inhibitors.

» Attachment: The virus initially attaches to the host cell surface. This is a relatively non-
specific interaction mediated by the binding of the heavily glycosylated GP1 MLD and glycan
cap to various attachment factors, such as C-type lectins like DC-SIGN/L-SIGN.[1][13]

e Internalization: Following attachment, the virion is taken into the cell via macropinocytosis or
other endocytic pathways.[20][12]
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» Proteolytic Cleavage: Within the acidic environment of the late endosome/lysosome, host
cysteine proteases, primarily Cathepsin B and L, cleave off the MLD and glycan cap from
GP1.[12][21] This proteolytic processing is essential as it unmasks the receptor-binding site
(RBS) on GP1.[11][22]

o Receptor Binding: The cleaved GP1 (GPcl) now binds to its obligate intracellular receptor,
the Niemann-Pick C1 (NPC1) protein, a cholesterol transporter in the endosomal membrane.
[12][22][23] This binding event is the critical trigger for the next step.

e Membrane Fusion: NPC1 binding induces major conformational changes in GP2. The
hydrophobic internal fusion loop of GP2 is inserted into the endosomal membrane.[1][13]
GP2 then refolds into a stable six-helix bundle structure, a process that pulls the viral and
endosomal membranes together, forcing them to fuse and creating a pore through which the
viral nucleocapsid is released into the cytoplasm.[1][23]
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Caption: Workflow of EBOV-GP mediated viral entry into a host cell.
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Multifaceted Roles in Immune Evasion

A key contributor to EBOV's virulence is the ability of GP to thwart the host immune response
through several distinct mechanisms.

¢ Glycan Shielding: The surface of GP1,2 is densely coated with N- and O-linked glycans,
particularly in the MLD and glycan cap regions.[5][10] This "glycan shield" or "glycan
umbrella” sterically hinders the access of neutralizing antibodies to their epitopes on the
protein surface.[3][5] It can also mask the function of host cellular proteins, such as MHC
class I, inhibiting recognition by immune cells.[5]

» Antigenic Subversion: The abundantly secreted sGP acts as a decoy antigen.[4][16] It elicits
antibodies that cross-react with the virion-bound GP1,2. However, these antibodies are often
non-neutralizing.[4] By diverting the humoral response towards shared, non-critical epitopes,
sGP effectively "subverts" the immune system, absorbing a large fraction of the antibody
response away from the actual virus particles.[4][24]

» Decoy for Neutralizing Antibodies: Similar to sGP, shed GP is released in significant amounts
into the blood of infected individuals.[17][18] Because it is structurally almost identical to the
functional spike on the virion, it can efficiently bind to and absorb neutralizing antibodies,
preventing them from reaching and inactivating infectious virions.[17][19]

GP-Mediated Cytotoxicity and Inflammation

EBOV-GP is a major driver of the profound systemic inflammation and endothelial damage that
characterizes EVD.

« Direct Cytotoxicity: Expression of full-length GP1,2 on the cell surface can be directly
cytotoxic. This effect, which leads to cell rounding and detachment, is dependent on the
mucin-like domain.[25] This cytotoxicity has been linked to the disruption of cellular signaling,
including the downregulation of surface integrins and dephosphorylation of the ERK2 kinase,
part of the MAPK signaling pathway.[25]

« Induction of Cytokine Storm: Both shed GP and intact virions can bind to Toll-like receptor 4
(TLR4) on the surface of innate immune cells, particularly macrophages and dendritic cells.
[6][7][26] This interaction triggers a signaling cascade that results in the massive production
and release of pro-inflammatory cytokines and chemokines, including TNF-a, IL-1(3, IL-6, and
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IL-8.[6][27][28] This dysregulated, excessive inflammatory response, or "cytokine storm," is
believed to be a primary cause of the vascular leakage, coagulation defects, and multi-organ
failure seen in fatal EVD cases.[29] The soluble sGP has also been shown to activate the
MAP kinase pathway, contributing to viral replication and pathogenesis.[15][30]

Increased Vascular Permeability: The cytokines released due to GP-mediated immune
activation, combined with the direct effects of shed GP, can compromise the integrity of the
endothelial cell barrier, leading to increased vascular permeability and the characteristic
hemorrhaging of EVD.[6][14][19]
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Caption: GP-mediated activation of the TLR4 signaling pathway, leading to a cytokine storm.
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Quantitative Data on EBOV-GP Interactions

Quantitative analysis is crucial for understanding the precise mechanisms of GP function and
for the development of inhibitors. The following table summarizes key quantitative data,
although specific values can vary significantly based on the experimental system (e.qg., cell

type, virus species, assay conditions).
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Parameter

Interaction
Partner

Method

Reported
Value / Reference(s)

Observation

Neutralizing
Antibody Activity

EBOV

Neutralization
Inhibition Assay

KZ52 antibody
neutralized

>60% of EBOV

. . [17]
infectivity at a
concentration of

0.6 pg/ml.

Cellular Binding

(Infection)

CD4+ T cells

Flow Cytometry

MOI of 1
PFU/cell resulted
in 13.3% of
CD4+ T cells
becoming GP-
High.

[31]

GP Shedding
Rate

Infected Vero
cells vs. Guinea

Pigs

Western Blot

(comparative)

Shedding rate in

vivo (guinea

pigs) |s. (171
dramatically

higher than in

Vero cell culture.

GP Gene

Transcription

EBOV RNA

Polymerase

(Inferred from
transcript

analysis)

~75% of

transcripts are
unedited (sGP); [5]
~25% are edited
(GP1,2).

Cytokine
Induction
(mRNA)

Shed GP on
Dendritic Cells

Real-time PCR

Significant
upregulation of
TNFa, IL6, IL10,
and IL12p40
mRNA measured
at4, 8,12, and
24h post-

[6]26]

treatment.
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Key Experimental Methodologies

Studying the multifaceted roles of EBOV-GP requires a range of specialized molecular and
cellular biology techniques.

Pseudovirus Neutralization Assay

This is a cornerstone technique for studying viral entry and evaluating neutralizing antibodies in
a BSL-2 environment. It uses a replication-deficient surrogate virus (e.g., VSV or lentivirus) that
has its native envelope protein replaced with EBOV-GP and carries a reporter gene (e.g.,
Luciferase or GFP).

Detailed Protocol:
e Pseudovirus Production:
o Co-transfect producer cells (e.g., HEK293T) with two plasmids:

1. A plasmid encoding the viral backbone lacking its envelope gene but containing a
reporter gene (e.g., pVSV-AG-Luc).

2. A plasmid expressing the EBOV-GP (e.g., pcDNA-EBOV-GP).

o Incubate cells for 48-72 hours. The budding virus particles will incorporate EBOV-GP into
their envelope.

o Harvest the supernatant containing the pseudovirus particles.

o Titer the pseudovirus stock by infecting susceptible cells and measuring reporter gene
expression to determine the optimal dilution for infection.

o Neutralization Reaction:
o Serially dilute the test antibody (or patient serum) in culture medium in a 96-well plate.

o Add a constant, pre-determined amount of EBOV-GP pseudovirus to each well containing
the diluted antibody.
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o Incubate the virus-antibody mixture for 1 hour at 37°C to allow binding.

* Infection:
o Add susceptible target cells (e.g., Vero E6) to each well of the virus-antibody plate.
o Incubate for 24-48 hours to allow for viral entry and reporter gene expression.
e Readout and Analysis:
o Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
o Plot the reporter signal against the antibody dilution.

o Calculate the 50% neutralization titer (NT50), which is the antibody dilution that reduces
the reporter signal by 50% compared to control wells with no antibody.
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Caption: Experimental workflow for a pseudovirus neutralization assay (PNA).
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Other Key Assays

o Cell-based Fusion Assays: These assays measure the fusion activity of GP by co-culturing
cells expressing GP with target cells expressing a reporter that is activated upon cell-cell
fusion.

o Surface Plasmon Resonance (SPR): Used to obtain quantitative binding kinetics
(association/dissociation rates, affinity constants) for GP interactions with receptors like
NPC1 or with antibodies.

e Cryo-Electron Microscopy (Cryo-EM): A structural biology technique used to determine the
high-resolution, three-dimensional structure of the GP trimer in its pre-fusion and post-fusion
conformations.[1]

« In Situ Proximity Ligation Assay (PLA): Allows for the direct visualization of the GP-NPC1
interaction within the endosomal compartment of intact, infected cells.[21][22]

Conclusion and Future Directions

The Ebola virus glycoprotein is far more than a simple structural protein for viral entry. It is a
sophisticated and dynamic pathogenic factor that actively subverts the host immune response
and drives the severe inflammatory conditions of EVD. Its ability to exist in multiple forms
(virion-bound, secreted, shed) allows it to engage in a multi-pronged strategy of deception and
direct attack on the host system.

Future research and development should focus on:

o Broadly Neutralizing Antibodies: Developing therapeutics that target conserved, non-shielded
epitopes on GP to overcome viral diversity and the decoy mechanisms.

o Entry Inhibitors: Designing small molecules that block key steps in the entry process, such
as cathepsin cleavage or the critical GP-NPC1 interaction.

e Modulators of GP-Induced Inflammation: Investigating therapies that can block the
interaction of GP with TLR4 or otherwise dampen the downstream cytokine storm, which
could mitigate the most severe symptoms of EVD.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2829775/
https://www.biorxiv.org/content/10.1101/2020.05.05.080085v1.full-text
https://pubmed.ncbi.nlm.nih.gov/33436438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A thorough understanding of the complex roles of EBOV-GP remains paramount for the design

of effective vaccines and post-exposure therapeutics to combat this lethal pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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